N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Overview
Description
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a carboxamide group. It is often used in medicinal chemistry and pharmacological studies due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1-(piperidin-4-yl)methanamine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in a solvent such as dichloromethane, with the addition of acetic acid and sodium tris(acetoxy)borohydride as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield. For instance, a mixture of the fluoro compound and dimethyl-piperidin-4-ylmethyl-amine can be microwaved at 200°C for 30 minutes in 1-methyl-pyrrolidin-2-one, followed by purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-(piperidin-4-yl)methanamine: A structurally related compound with similar biological activities.
N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride: Another related compound used in similar research applications.
Uniqueness
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to its triazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.ClH/c1-14(2)10(16)9-7-15(13-12-9)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYIBJZUDSSACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=N1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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